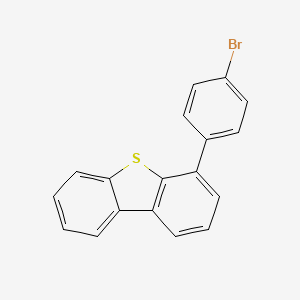

4-(4-Bromophenyl)dibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXBPCUAUSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733256 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530402-77-8 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene (CAS: 530402-77-8): Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery

Executive Summary

4-(4-Bromophenyl)dibenzothiophene is a specialized aromatic heterocyclic compound that has emerged as a pivotal building block in both materials science and pharmaceutical research. Characterized by a rigid, planar dibenzothiophene core functionalized with a bromophenyl moiety, this molecule offers a unique combination of thermal stability, electronic properties, and synthetic versatility. Its well-defined conjugated system makes it an important intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), while the reactive bromine handle provides a strategic anchor point for the construction of complex, biologically active molecules in drug discovery programs. This guide offers a comprehensive technical overview of its physicochemical properties, details a robust synthetic protocol via Suzuki-Miyaura coupling, and explores its primary applications, providing researchers and developers with the foundational knowledge required to leverage this compound in their work.

Introduction to this compound

The Dibenzothiophene Scaffold: A Privileged Heterocycle

Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, consists of two benzene rings fused to a central thiophene ring.[1] This structural motif is noted for its high thermal stability and distinct electronic characteristics, making it a "privileged scaffold" in materials science. In the context of organic electronics, the dibenzothiophene core is valued for its contribution to creating materials with high triplet energy and good charge transport properties, which are essential for efficient and long-lasting OLED devices.[2][3]

Structural Features and Physicochemical Rationale

The addition of a 4-bromophenyl group at the 4-position of the dibenzothiophene core, creating this compound, introduces two critical features. First, it extends the molecule's π-conjugated system, which can favorably modulate its light absorption and emission properties.[2] Second, and more importantly from a synthetic standpoint, the carbon-bromine bond serves as a highly versatile functional handle. This allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise and controlled assembly of more complex molecular architectures.[4] This synthetic accessibility is a key reason for its value as an intermediate.[1]

Overview of Key Application Areas

The utility of this compound is primarily concentrated in two high-technology sectors:

-

Materials Science: It is a crucial intermediate for advanced materials, particularly for OLEDs, organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3] It is used to construct host materials, emissive layers, and charge-transport materials with tailored electronic properties.[2][5]

-

Pharmaceutical Development: The compound serves as a starting material for the synthesis of novel drug candidates.[1] Heterocyclic structures are central to medicinal chemistry, and the ability to functionalize the dibenzothiophene scaffold via its bromo-substituent allows for the exploration of diverse chemical space in the search for new therapeutic agents.[4]

Physicochemical and Spectroscopic Properties

Summary of Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 530402-77-8 | [1][6] |

| Molecular Formula | C₁₈H₁₁BrS | [1][7] |

| Molecular Weight | 339.25 g/mol | [2][6] |

| Melting Point | 85-95 °C | [1][7] |

| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Purity | ≥97-98% (Typical) | [2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Storage | 2-8°C, in a cool, ventilated place | [1][8] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the protons on the dibenzothiophene core and the bromophenyl ring will lead to a characteristic splitting pattern.

-

¹³C-NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically δ 120-145 ppm), corresponding to the 18 carbon atoms in the molecule. The carbons directly bonded to bromine and sulfur will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (a near 1:1 ratio of M+ and M+2 peaks), confirming the presence and stoichiometry of bromine.

Synthesis and Mechanistic Insights

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The most logical and industrially relevant method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[9][10] It facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, which is precisely the bond required to connect the dibenzothiophene and bromophenyl units.

The catalytic cycle, shown below, is a self-validating system. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[11][12]

Reagents:

-

4-Bromodibenzothiophene (1.0 eq)

-

4-Bromophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Deionized Water

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromodibenzothiophene, 4-bromophenylboronic acid, and potassium phosphate.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The causality for using a degassed solvent system is to prevent oxygen from deactivating the Pd(0) catalyst.

-

Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is separated.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Applications in Research & Development

Application in Organic Electronics (OLEDs)

In the OLED field, device performance—efficiency, color purity, and operational lifetime—is dictated by the molecular design of the organic materials used.[13] this compound is not typically the final, functional material but rather a critical intermediate.[3] Its utility stems from its role as a rigid, stable core that can be further elaborated into more complex host or emissive materials.

The workflow from this intermediate to a functional OLED device involves several key stages, where the bromine atom is replaced with other functional groups to fine-tune the material's properties for its specific role in the device stack (e.g., as a host for a phosphorescent emitter).

Caption: Workflow from intermediate to a functional OLED device.

Application in Pharmaceutical & Drug Discovery

In drug discovery, the goal is to create novel molecular entities that can interact with biological targets. The this compound scaffold provides an excellent starting point for generating a library of diverse compounds. The bromine atom is a key point for diversification. Using modern cross-coupling reactions, researchers can introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a potential drug series. For instance, replacing the bromine with amine-containing groups via Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, which are critical for molecular recognition by proteins.

Caption: Diversification of the core scaffold for drug discovery applications.

Handling, Safety, and Storage

Currently, specific hazard data for this compound is limited.[1] Therefore, standard laboratory precautions for handling chemical compounds should be strictly followed.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[1]

Conclusion and Future Outlook

This compound, CAS 530402-77-8, is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its robust dibenzothiophene core provides desirable physical properties, while its bromophenyl group offers the synthetic flexibility needed to create next-generation materials and potential therapeutics. As research in organic electronics pushes towards more efficient and stable devices, and as the demand for novel drug scaffolds continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work will likely focus on developing even more efficient and sustainable synthetic routes and exploring the full potential of this scaffold in emerging fields such as organic thermoelectrics and photodynamic therapy.

References

- 1. lookchem.com [lookchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4-Bromophenyl)dibenzothiophene

An In-depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Building Block in Advanced Materials

This compound is a specialized organosulfur compound that has garnered significant attention within the materials science and drug development communities. Structurally, it features a dibenzothiophene core—a tricyclic system where two benzene rings are fused to a central thiophene ring—substituted with a 4-bromophenyl group at the 4-position. This unique architecture imparts a combination of rigidity, high thermal stability, and specific electronic characteristics that make it a valuable intermediate and functional material.

The core structure possesses a good conjugated system, which is instrumental in enhancing light absorption and emission properties.[1] This has made this compound and its derivatives particularly relevant in the field of organic electronics, most notably as a building block for materials used in Organic Light-Emitting Diodes (OLEDs).[2] Its electronic properties allow it to function as either an electron donor or acceptor, depending on the molecular context, which is crucial for promoting the efficient recombination of electrons and holes to improve luminous efficiency in OLED devices.[1] Beyond electronics, its role as a pharmaceutical intermediate is also an area of active research.[3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its synthesis and characterization, and explores its applications, offering researchers and developers a foundational understanding of this versatile molecule.

Part 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. These properties dictate its behavior in different environments and its suitability for various processing techniques.

Physical Data

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and formulation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 530402-77-8 | [1][4] |

| Molecular Formula | C₁₈H₁₁BrS | [4][5] |

| Molecular Weight | 339.25 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 144°C (Note: A range of 85-95°C is also reported, potentially indicating polymorphic forms or purity differences) | [4][5] |

| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [5] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Structural and Spectroscopic Data

Structural identifiers and spectroscopic data are critical for confirming the identity and purity of the compound.

| Identifier Type | Value | Source(s) |

| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | [4] |

| InChI Key | FIAXBPCUAUSGJH-UHFFFAOYSA-N | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not publicly available, the expected ¹H NMR signals can be predicted based on its structure. The spectrum would show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzothiophene core and the bromophenyl ring would exhibit distinct coupling patterns characteristic of substituted aromatic systems.

Purity: Commercial grades of this material are typically available at a purity of ≥98.0%, as determined by Gas Chromatography (GC).[4]

Thermal Stability

Dibenzothiophene and its derivatives are known for their high thermal stability, a crucial attribute for applications in electronic devices like OLEDs, which operate at elevated temperatures.[6] The high boiling point and crystalline nature of this compound are indicative of this stability.[5] This robustness ensures that the material does not readily decompose during device fabrication processes (e.g., vacuum deposition) or during its operational lifetime, contributing to longer device longevity.[7]

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three main components: the electron-rich dibenzothiophene nucleus, the reactive carbon-bromine bond, and the central sulfur atom.

The Dibenzothiophene Core

The dibenzothiophene core is an electron-rich aromatic system.[8] Its reactivity is somewhat analogous to anthracene.[8] Key reactions involving the core include:

-

Electrophilic Aromatic Substitution: The core can undergo substitution, typically at positions para to the sulfur atom.[8]

-

Lithiation: The parent dibenzothiophene is known to undergo stepwise lithiation with butyllithium, primarily at the 4- and 6-positions.[8] This provides a pathway to introduce a variety of functional groups.

-

Oxidation: The sulfur atom can be oxidized using peroxides to form the corresponding sulfoxide and subsequently the sulfone.[8][9] This transformation significantly alters the electronic properties of the molecule, making the aromatic rings electron-poor and changing the directing effects for subsequent substitution reactions.[8]

The Carbon-Bromine Bond

The C-Br bond on the phenyl ring is the most versatile reaction site for synthetic transformations. It is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2] This allows for the facile creation of new carbon-carbon bonds, enabling the extension of the conjugated system or the attachment of other functional moieties. The most prominent of these reactions is the Suzuki-Miyaura coupling.[2][10]

Part 3: Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2]

There are two primary disconnection approaches for this target molecule:

-

Route A: Coupling of 4-dibenzothiopheneboronic acid with 1,4-dibromobenzene.

-

Route B: Coupling of 4-bromodibenzothiophene with (4-bromophenyl)boronic acid.

Both routes are viable, with the choice often depending on the availability and ease of synthesis of the starting materials. Below is a representative protocol based on Route B.

General Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is chosen for its high efficiency, excellent functional group tolerance, mild reaction conditions, and the commercial availability of catalysts and reagents.[2] The use of a palladium(0) catalyst, a base, and a suitable solvent system is critical for driving the catalytic cycle effectively.[10][11]

Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-bromodibenzothiophene (1.0 eq), (4-bromophenyl)boronic acid (1.1-1.5 eq)[12], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10][13]

-

Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).[13][14]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol[5] or hexane/toluene) to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis protocol.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Part 4: Applications in Organic Electronics

The primary application driving interest in this compound is its use as a precursor for materials in Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs

The dibenzothiophene core provides a rigid, planar structure with high thermal stability and a high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs (PhOLEDs). The 4-(4-bromophenyl) substituent serves two main purposes:

-

Synthetic Handle: As detailed above, the bromine atom allows for further chemical modification to build more complex, functional molecules for different layers of an OLED device (e.g., host materials, charge transport materials).

-

Tuning Electronic Properties: The addition of the bromophenyl group modifies the electronic and photophysical properties of the dibenzothiophene core.[15] This tuning is critical for achieving efficient energy transfer and charge balance within the device.

Dibenzothiophene-based materials are known to facilitate efficient charge recombination and can serve as effective electron transport materials, both of which are fundamental to bright and stable light emission in OLEDs.[16]

Part 5: Safety and Handling

While specific toxicology data for this compound is limited, information from structurally related compounds can provide guidance. The precursor, 4-bromodibenzothiophene, is classified with the following GHS hazards:

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17]

It is prudent to handle this compound with similar precautions.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a highly valuable compound characterized by its robust thermal stability and versatile chemical reactivity. Its dibenzothiophene core provides excellent photophysical properties, while the bromophenyl group serves as a key synthetic anchor for creating more complex functional molecules. These attributes have established it as a critical building block in the development of advanced materials for organic electronics, particularly high-performance OLEDs. The well-established Suzuki-Miyaura coupling provides a reliable and scalable synthetic route, ensuring its accessibility for both academic research and industrial applications. As the demand for more efficient and durable electronic devices grows, the importance of foundational molecules like this compound will continue to increase.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. youtube.com [youtube.com]

- 3. 4-BROMODIBENZOTHIOPHENE | 97511-05-2 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. nbinno.com [nbinno.com]

- 17. 4-Bromodibenzothiophene | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene: Properties, Synthesis, and Applications in Research and Development

Executive Summary: This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)dibenzothiophene, a specialized heterocyclic organic compound. We will delve into its core molecular characteristics, explore the chemical rationale behind its utility, and detail its applications as both a high-performance building block in materials science and a versatile intermediate in synthetic chemistry. This document is intended for researchers, chemists, and materials scientists who require a deep understanding of this compound for applications in organic electronics and drug discovery.

Core Molecular Profile

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a central dibenzothiophene core. Dibenzothiophene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central thiophene ring. In this specific molecule, a bromophenyl group is attached at the 4-position of the dibenzothiophene scaffold.

The presence of the bromine atom makes this molecule an excellent substrate for a variety of cross-coupling reactions, while the extended π-conjugated system of the dibenzothiophene core imparts valuable electronic and photophysical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₁BrS | [1][2] |

| Molecular Weight | 339.25 g/mol | [2] |

| CAS Number | 530402-77-8 | [3] |

| Typical Purity | ≥98.0% | [4] |

| Appearance | Varies (typically a white to off-white solid) | N/A |

The Rationale for Use: Key Structural Attributes

The utility of this compound stems from the distinct roles of its two primary structural components: the dibenzothiophene core and the bromophenyl functional group.

The Dibenzothiophene Core: A Privileged Scaffold

The dibenzothiophene unit is a rigid, planar, and electron-rich heterocyclic system. This structure possesses good chemical and thermal stability. Its extensive conjugation is the source of its favorable electronic properties, allowing it to participate in charge transport.[4] This makes dibenzothiophene and its derivatives, like the topic compound, highly sought after for applications in organic electronics where efficient charge injection, transport, and emission are paramount.[4][5]

The 4-Bromophenyl Moiety: A Versatile Synthetic Handle

The bromine atom on the terminal phenyl ring is the molecule's key reactive site. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This "synthetic handle" allows chemists to precisely and efficiently form new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings use this functionality to construct more complex and elaborate molecular architectures, a process central to the development of novel pharmaceuticals and advanced materials.[6]

Applications in Advanced Materials Science

The unique electronic properties of this compound make it a critical building block for cutting-edge optoelectronic devices.[5]

Role in Organic Electronics (OLEDs, OPVs)

This compound serves as an intermediate for synthesizing larger, high-performance organic molecules and polymers used in:

-

Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene core can be incorporated into host materials or emissive materials. Its electronic properties can facilitate the recombination of electrons and holes, thereby improving the luminous efficiency of the device.[4]

-

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in organic solar cells, it can contribute to efficient light absorption and charge separation, which are key to high power-conversion efficiencies.[5]

-

Organic Field-Effect Transistors (OFETs): The rigidity and π-stacking potential of the dibenzothiophene scaffold are beneficial for creating ordered thin films with good charge mobility for flexible electronics applications.[5]

The high purity (typically ≥97-98%) of commercially available this compound is essential, as impurities can severely degrade the performance and lifespan of sensitive organic electronic devices.[5]

Conceptual Workflow for Material Integration

The journey from a molecular building block to a functional device follows a well-defined path, as illustrated in the diagram below.

Caption: Workflow for developing organic electronic devices.

Application as a Synthetic Intermediate in Drug Discovery

While direct applications in final drug products are less commonly cited than its material science uses, the structural motif of this compound is highly relevant to medicinal chemistry and drug discovery.

Strategic Importance in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The dibenzothiophene scaffold offers a rigid framework to which various functional groups can be attached, allowing for the precise spatial orientation needed to interact with biological targets. The bromophenyl group is the key to unlocking this potential, enabling chemists to use this molecule as a scaffold to build libraries of more complex derivatives for biological screening.[6] For example, similar brominated thiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative potentials, demonstrating the power of this synthetic strategy.[7]

Illustrative Synthetic Pathway

The diagram below illustrates how this compound can be used in a Suzuki cross-coupling reaction, a cornerstone of pharmaceutical synthesis, to create a more complex biaryl structure.

Caption: Illustrative Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a novel biaryl compound by coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst. The mixture is often sparged with inert gas for another 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR spectral patterns validate the success of the protocol.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[3] It is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, as with any laboratory chemical, standard safety precautions must be observed.

| Precaution | Guideline | Source(s) |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. | [3][8] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. | [3][9] |

| Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3][9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [10] |

Conclusion

This compound is a high-value compound whose utility is firmly grounded in its distinct chemical architecture. The combination of a stable, electronically active dibenzothiophene core and a synthetically versatile bromophenyl group makes it an indispensable tool for both materials scientists developing next-generation electronics and synthetic chemists designing novel molecules for pharmaceutical research. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in advanced research and development settings.

References

- 1. 4-(4-Bromophenyl)dibenzo[b,d]thiophene , 98% , 530402-77-8 - CookeChem [cookechem.com]

- 2. Dibenzothiophene, 4-(3-broMophenyl)- | 1084334-28-0 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-BROMODIBENZOTHIOPHENE - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Introduction: The Versatility of the Dibenzothiophene Scaffold

An In-Depth Technical Guide to the Photophysical Properties of Dibenzothiophene Derivatives

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, represents a cornerstone in modern materials science. Comprising a central thiophene ring fused to two benzene rings, its rigid, planar structure and rich electronic landscape make it an exceptionally versatile building block. The inherent photophysical properties of the DBT core, combined with the vast potential for synthetic modification, have positioned its derivatives at the forefront of innovation in optoelectronics, chemical sensing, and photocatalysis.[1][2]

This guide provides a comprehensive exploration of the photophysical properties of dibenzothiophene derivatives. Moving beyond a simple catalog of compounds, we will dissect the fundamental electronic principles, explore the causal relationships between molecular structure and photophysical behavior, and detail the key experimental and computational methodologies used in their characterization. The objective is to equip researchers and professionals with the foundational knowledge and practical insights required to rationally design and effectively utilize DBT derivatives for next-generation applications.

The Dibenzothiophene Core: An Electronic and Structural Overview

The unique characteristics of DBT derivatives originate from the electronic structure of the parent molecule. The fusion of the electron-rich thiophene ring with two aromatic benzene rings creates a conjugated π-system that dictates its fundamental properties. The sulfur atom's lone pair electrons participate in the π-conjugation, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Functionally, the DBT core is characterized by:

-

High Triplet State Energy (E_T_): The rigid, aromatic nature of DBT results in a significantly high triplet energy level. This property is paramount for its use as a host material in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), as it prevents the quenching of emission from the guest dopant molecules.[3][4]

-

Bipolar Charge Transport Potential: While intrinsically better hole transporters, DBT derivatives can be functionalized to facilitate efficient electron transport, making them valuable as bipolar host or electron transport materials in OLEDs.[3][4][5]

-

Chemical Stability: The aromatic system imparts significant thermal and photochemical stability, a crucial requirement for long-lasting electronic devices.[6]

Caption: Core molecular structure of dibenzothiophene.

Mapping Excited State Dynamics: The Jablonski Diagram

To understand the photophysics of DBT derivatives, we must first visualize the potential pathways an electron can take after the molecule absorbs light. The Jablonski diagram provides a schematic representation of these electronic and vibrational transitions.[7][8][9]

Upon absorbing a photon (Absorbance), an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). From here, it can follow several relaxation pathways:

-

Radiative Decay:

-

Fluorescence: The electron returns directly from the lowest singlet excited state (S₁) to the ground state (S₀), emitting a photon. This process is typically fast (nanoseconds).

-

-

Non-Radiative Decay:

-

Vibrational Relaxation & Internal Conversion (IC): The electron rapidly loses energy as heat, moving to the lowest vibrational level of the S₁ state. This is an extremely fast process (picoseconds).[9]

-

Intersystem Crossing (ISC): The electron undergoes a spin-flip transition from the singlet state (S₁) to a triplet state (T₁). This is a spin-forbidden process but can be efficient in molecules with significant spin-orbit coupling.[7]

-

Phosphorescence: From the T₁ state, the electron can radiatively decay back to the S₀ ground state. Because this is also a spin-forbidden transition, it is much slower than fluorescence, occurring on timescales from microseconds to seconds.

-

-

Advanced Mechanisms:

-

Thermally Activated Delayed Fluorescence (TADF): In specifically designed molecules with a very small energy gap between the S₁ and T₁ states (ΔE_ST_), the electron in the T₁ state can be thermally promoted back to the S₁ state via Reverse Intersystem Crossing (RISC) and subsequently emit via fluorescence. This mechanism allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs.[10][11]

-

References

- 1. ias.ac.in [ias.ac.in]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]

- 5. 光电领域SCI论文库_智能检索系统-光电查 [m.oe1.com]

- 6. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. edinst.com [edinst.com]

- 8. ossila.com [ossila.com]

- 9. med.unc.edu [med.unc.edu]

- 10. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]

An In-Depth Technical Guide to the Electrochemical Properties of Dibenzothiophene Compounds

Abstract

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, and its derivatives are a cornerstone in the development of advanced organic electronic materials.[1] Their inherent rigidity, planarity, and tunable electronic characteristics make them exemplary candidates for applications ranging from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to chemosensors and electrochromic devices.[2][3][4] This technical guide provides a comprehensive exploration of the electrochemical properties of dibenzothiophene compounds. We will delve into the fundamental redox behavior of the DBT core, explore the profound influence of substituent effects on their electronic landscape, and provide detailed, field-proven protocols for their electrochemical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electrochemical attributes of dibenzothiophene derivatives in their respective fields.

The Dibenzothiophene Core: A Privileged Scaffold in Organic Electronics

The dibenzothiophene moiety is a tricyclic structure where two benzene rings are fused to a central thiophene ring.[5] This arrangement confers significant thermal and chemical stability.[5] The sulfur atom in the thiophene ring plays a crucial role in the electronic properties of the molecule, influencing both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The extended π-conjugation across the planar structure facilitates efficient charge transport, a critical attribute for semiconductor applications.[4]

The electrochemical behavior of the parent dibenzothiophene molecule is characterized by its oxidation to the corresponding sulfoxide and sulfone upon application of an anodic potential.[6][7] This transformation highlights the electroactive nature of the sulfur atom and provides a foundational understanding of the redox chemistry of this class of compounds.

The Art of Molecular Engineering: Tailoring Electrochemical Properties through Substitution

The true versatility of dibenzothiophene lies in the ability to fine-tune its electronic and, consequently, its electrochemical properties through the strategic placement of functional groups on the aromatic rings.[2][7] This molecular engineering approach allows for the rational design of DBT derivatives with bespoke characteristics for specific applications.

The Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), generally increases the electron density of the dibenzothiophene core. This leads to a destabilization of the HOMO level, making the molecule easier to oxidize (i.e., a lower oxidation potential).[7] Conversely, the incorporation of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decreases the electron density, stabilizing the HOMO level and making the molecule more difficult to oxidize (i.e., a higher oxidation potential).[2]

These substituent-induced modifications directly impact the HOMO-LUMO gap, which in turn governs the optical and electronic properties of the material.[2] A smaller HOMO-LUMO gap is often desirable for applications in organic electronics, as it can lead to more efficient charge injection and transport.

Structure-Property Relationships in Action

The position of the substituent on the dibenzothiophene scaffold also plays a critical role in determining its electrochemical properties. For instance, substitution at the 2 and 8 positions has been extensively explored for the development of materials for OLEDs and OFETs.[2][8] A linear relationship has been observed between the Hammett constants of para-substituents on 2,8-diaryl-dibenzothiophene derivatives and their HOMO energy levels, providing a predictable framework for molecular design.[2]

Unveiling the Redox Landscape: A Practical Guide to Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable technique for characterizing the electrochemical behavior of dibenzothiophene compounds.[9] It provides a wealth of information about the redox potentials, the stability of the oxidized and reduced species, and the kinetics of electron transfer.[9]

The Three-Electrode System: The Heart of the Experiment

A typical cyclic voltammetry setup employs a three-electrode system immersed in a solution of the analyte and a supporting electrolyte.[10]

-

Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. Common working electrodes for studying organic compounds include glassy carbon, platinum, and gold.

-

Reference Electrode (RE): This electrode provides a stable potential against which the potential of the working electrode is measured. The silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) are commonly used reference electrodes.

-

Counter Electrode (CE): This electrode serves to pass the current required to balance the electrochemical reaction at the working electrode, thus completing the electrical circuit. A platinum wire or graphite rod is often used as the counter electrode.

Experimental Protocol: Cyclic Voltammetry of a Dibenzothiophene Derivative

This protocol outlines the general steps for performing a cyclic voltammetry experiment on a dibenzothiophene derivative in a non-aqueous solvent.

Materials:

-

Dibenzothiophene derivative (analyte)

-

Anhydrous, HPLC-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄))

-

Ferrocene (internal standard)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Voltammetry cell

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a ~0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a ~1-5 mM solution of the dibenzothiophene derivative in the electrolyte solution.

-

Prepare a ~1 mM solution of ferrocene in the electrolyte solution to be used as an internal standard.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.

-

Rinse the polished electrode thoroughly with the solvent to be used in the experiment.

-

Clean the reference and counter electrodes by rinsing with the solvent.

-

-

Electrochemical Cell Assembly:

-

Assemble the three electrodes in the voltammetry cell containing the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes within the desired potential window.

-

Add the analyte solution to the cell and record the cyclic voltammogram. Start the potential sweep from a value where no faradaic current is observed and scan towards a potential where oxidation or reduction of the analyte is expected. Then, reverse the scan direction back to the starting potential.

-

Record the cyclic voltammogram of the ferrocene solution under the same conditions.

-

-

Data Analysis:

-

From the cyclic voltammogram of the dibenzothiophene derivative, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

-

Determine the half-wave potential (E₁⸝₂) of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple from its cyclic voltammogram. E₁⸝₂ = (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:[11][12]

-

EHOMO (eV) = -[Eoxonset - E₁⸝₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset - E₁⸝₂(Fc/Fc⁺) + 4.8]

-

-

Caption: Experimental workflow for cyclic voltammetry of dibenzothiophene compounds.

Electrochemical Data of Representative Dibenzothiophene Derivatives

The following table summarizes the electrochemical data for a selection of dibenzothiophene derivatives, highlighting the impact of different substituents on their electronic properties.

| Compound | Substituent(s) | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |

| 1 | 2,8-diphenyl | 1.12 | -5.53 | -2.33 | [2] |

| 2 | 2,8-di(p-methoxyphenyl) | 0.98 | -5.39 | -2.29 | [2] |

| 3 | 2,8-di(p-cyanophenyl) | 1.35 | -5.76 | -2.76 | [2] |

| 4 | 3,7-bis(5'-hexyl-thiophen-2'-yl) | 0.49 | -5.29 | -2.59 | [4] |

| 5 | 2,8-bis(furan-2-yl) | 0.95 (onset) | -5.45 | -2.45 | [13] |

Note: The values for HOMO and LUMO levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram and can vary depending on the experimental conditions.

Beyond the Molecule: Electropolymerization of Dibenzothiophene Derivatives

Dibenzothiophene derivatives functionalized with polymerizable groups, such as thiophene or furan, can undergo electropolymerization to form thin, conductive polymer films on an electrode surface.[13][14][15] This process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains.[16]

The resulting polymers often exhibit interesting electrochromic properties, changing color in response to an applied potential.[13][14][15] This phenomenon arises from the alteration of the electronic structure of the polymer backbone upon doping (oxidation) and dedoping (reduction). The ability to tune the color and redox properties of these polymers by modifying the structure of the dibenzothiophene monomer makes them promising materials for applications in smart windows, displays, and sensors.[9][16]

Caption: Simplified mechanism of dibenzothiophene electropolymerization.

Applications in Advanced Materials

The unique electrochemical properties of dibenzothiophene derivatives have positioned them as key components in a variety of advanced materials:

-

Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene-based materials are widely used as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy, which is essential for efficient energy transfer to the phosphorescent dopant.[3][17] Their excellent charge transport properties also contribute to improved device performance.[18][19]

-

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of dibenzothiophene derivatives facilitates ordered packing in the solid state, leading to high charge carrier mobilities.[4][20] This makes them attractive materials for the active layer in OFETs.[4][21]

-

Sensors: The electrochemical and photophysical properties of dibenzothiophene derivatives can be modulated by the presence of specific analytes, making them suitable for the development of chemosensors.[3]

-

Electrochromic Devices: As mentioned earlier, polymers derived from dibenzothiophene monomers can exhibit electrochromism, enabling their use in applications such as smart windows and displays.[13][14][15]

Conclusion

Dibenzothiophene and its derivatives represent a versatile class of organic compounds with a rich and tunable electrochemical behavior. The ability to precisely control their electronic properties through synthetic modification has led to their successful integration into a wide array of advanced materials. A thorough understanding of their electrochemical properties, gained through techniques like cyclic voltammetry, is paramount for the rational design of next-generation organic electronic devices. This guide has provided a foundational overview of the core electrochemical principles, practical experimental methodologies, and key applications of dibenzothiophene compounds, empowering researchers to further explore and exploit the potential of this remarkable molecular scaffold.

References

- 1. static.igem.org [static.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]

- 8. sfu.ca [sfu.ca]

- 9. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]

- 10. ossila.com [ossila.com]

- 11. prezi.com [prezi.com]

- 12. benchchem.com [benchchem.com]

- 13. electrochemsci.org [electrochemsci.org]

- 14. youtube.com [youtube.com]

- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thin Functional Polymer Films by Electropolymerization [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Highly efficient organic light emitting diodes based on a D–A–D type dibenzothiophene derivative exhibiting thermally activated delayed fluorescence with small ΔEST - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. ossila.com [ossila.com]

- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 21. pubs.rsc.org [pubs.rsc.org]

Theoretical and Computational Elucidation of Bromophenyl-Substituted Heterocycles: A Guide for Modern Drug and Materials Research

An In-Depth Technical Guide:

Part 1: Foundational Principles

Introduction: The Scientific Imperative of Bromophenyl-Substituted Heterocycles

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their structural diversity and rich electronic properties make them privileged scaffolds in drug design and functional materials.[1][2] The introduction of a bromophenyl substituent onto these rings is a strategic choice, not a trivial modification. The bromine atom, a halogen, is not merely a bulky group; it is a versatile modulator of a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and, most critically, participate in a highly directional non-covalent interaction known as halogen bonding.[3][4] This interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, is increasingly recognized as a key factor in ligand-receptor binding and crystal engineering.[3][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study these fascinating molecules. We will move beyond simple descriptions of methods to explain the causality behind experimental choices, providing a framework for designing, interpreting, and validating computational studies in this chemical space. Our focus is on the synergy between in silico prediction and experimental reality, a cornerstone of modern molecular science.

The Theoretical Toolkit: An Overview of Core Computational Methods

Navigating the theoretical landscape requires a clear understanding of the tools available. Each method offers a different lens through which to view a molecule's behavior. The choice of method is dictated by the scientific question at hand—from predicting the color of a compound to its binding affinity for a protein.

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry.[6] It provides a robust balance between accuracy and computational cost for calculating the electronic structure of molecules. This allows for the prediction of a wide array of properties, including optimized geometries, vibrational frequencies (IR spectra), and electronic parameters like molecular orbital energies.[7][8][9]

-

Time-Dependent DFT (TD-DFT): An extension of DFT, TD-DFT is used to study excited-state properties, making it invaluable for predicting UV-Visible absorption spectra and understanding the electronic transitions that give rise to color and photophysical behaviors.[7] It is also the primary method for calculating non-linear optical (NLO) properties.[10]

-

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions—such as hydrogen and halogen bonds—that confer binding affinity.[12][13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure of compounds with their biological activity.[14][15] By using computationally derived descriptors (e.g., electronic properties, hydrophobicity), QSAR can predict the activity of novel compounds and guide the optimization of lead candidates.[16]

The relationship between these methods and the properties they elucidate is crucial for a cohesive research strategy.

Caption: Interplay of computational methods and predicted properties.

Part 2: Elucidating Molecular Structure and Properties

Geometric and Spectroscopic Characterization

Before any property can be predicted, an accurate three-dimensional structure of the molecule must be obtained. While experimental techniques like X-ray crystallography provide the gold standard, computational geometry optimization is essential for studying molecules that have not been synthesized or crystallized.

The goal of geometry optimization is to find the lowest energy conformation of a molecule. DFT is the preferred method for this task. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical.[6][9] Larger basis sets with polarization and diffuse functions are generally required to accurately describe the electron distribution around the bromine atom and the heterocyclic rings.[9]

A key principle of Trustworthiness in computational chemistry is the validation of an optimized geometry. This is achieved through a frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the structure is not stable and will spontaneously distort. The output of the frequency calculation also provides the vibrational modes of the molecule, which can be directly compared to an experimental IR spectrum, thus providing a powerful method for self-validation .

Protocol: DFT Geometry Optimization and Frequency Analysis

-

Step 1: Build Initial 3D Structure: Using molecular building software (e.g., Avogadro, GaussView), construct an approximate 3D geometry of the bromophenyl-substituted heterocycle.

-

Step 2: Select Level of Theory: Choose a DFT functional and basis set appropriate for the system. For these systems, B3LYP/6-311++G(d,p) is a well-documented and reliable choice.[9] The causality here is the need to accurately model both the π-systems of the rings and the electron-rich halogen.

-

Step 3: Perform Geometry Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy.

-

Step 4: Perform Frequency Calculation: Using the optimized geometry from Step 3, perform a frequency calculation at the same level of theory. This is a non-negotiable step for validation.

-

Step 5: Analyze Results:

-

Confirm that there are no imaginary frequencies.

-

Compare the calculated vibrational frequencies (often scaled by a factor of ~0.96) with experimental FT-IR data if available.[9]

-

Visualize the optimized structure and ensure bond lengths and angles are chemically reasonable, comparing to crystallographic data for similar compounds where possible.[8]

-

Electronic Structure, Reactivity, and the Bromine σ-Hole

With a validated structure, we can dissect the molecule's electronic landscape to predict its reactivity. This is primarily done through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive.[8][18] For bromophenyl-substituted heterocycles, analysis of the FMOs reveals how the electron density is distributed across the π-system and the halogen.[6][8]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[9] It provides an intuitive guide to intermolecular interactions. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). The MEP is exceptionally powerful for visualizing the σ-hole on the bromine atom. This is an electron-deficient region along the C-Br bond axis, which appears as a distinct blue or positive area, explaining its ability to act as a halogen bond donor.[5][9]

Key Quantum Chemical Descriptors

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior.[8][19]

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a stable system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Data compiled from methodologies described in multiple sources.[8][19]

Caption: A validated DFT workflow for reactivity analysis.

Part 3: Predicting Biological Activity and Material Properties

Receptor-Ligand Interactions via Molecular Docking

For drug development professionals, understanding how a bromophenyl-substituted heterocycle interacts with its biological target is paramount. Molecular docking is the primary computational tool for this purpose.[11] Studies have successfully used docking to rationalize the anticancer and antimicrobial activities of various thiazole, triazole, and pyridine derivatives.[11][12][13][20]

The process involves preparing a 3D structure of the target protein (often from the Protein Data Bank) and the ligand (from DFT optimization). The docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity.

Expertise in Action: A common pitfall is to treat the top docking score as the definitive answer. A senior scientist knows that visual inspection of the top-ranked poses is a critical, non-negotiable step. The key is to look for chemically sensible interactions that are consistent with known structure-activity relationships (SAR). For our compounds, this specifically includes:

-

Halogen Bonds: Is the bromine's σ-hole correctly oriented towards a Lewis basic acceptor (e.g., a backbone carbonyl oxygen or a carboxylate side chain)?[3]

-

Hydrogen Bonds: Are the heterocycle's nitrogen atoms or other functional groups forming plausible hydrogen bonds?

-

π-π Stacking: Are the aromatic rings of the ligand interacting favorably with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site?

Protocol: Molecular Docking Workflow

-

Step 1: Receptor Preparation:

-

Obtain the crystal structure of the target protein (e.g., from PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

Define the binding site or "grid box" around the active site.

-

-

Step 2: Ligand Preparation:

-

Use the DFT-optimized, low-energy 3D structure of the bromophenyl-substituted heterocycle.

-

Assign partial charges and define rotatable bonds.

-

-

Step 3: Docking Execution:

-

Run the docking algorithm (e.g., AutoDock, Glide) to generate a set of binding poses. The software will score and rank these poses.

-

-

Step 4: Post-Docking Analysis (The Critical Step):

-

Visually inspect the top 5-10 poses. Do not rely solely on the score.

-

Analyze the key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) for each pose.

-

Compare the binding mode of your compound to that of known inhibitors to validate the pose. For example, a study on 1,2,4-triazoles as thymidine phosphorylase inhibitors identified key amino acid interactions through this analytical process.[21]

-

Select the most plausible binding pose for further analysis or as a starting point for molecular dynamics simulations.

-

Predicting Non-Linear Optical (NLO) Properties

Bromophenyl-substituted heterocycles, particularly those with push-pull electronic character, are candidates for NLO materials used in optoelectronics and telecommunications.[10][22][23] The key NLO property is the first hyperpolarizability (β), which quantifies the second-order NLO response.

TD-DFT is the standard method for calculating hyperpolarizability.[10] The calculation is highly sensitive to the chosen functional and basis set. Long-range corrected functionals (e.g., CAM-B3LYP) are often required to avoid overestimation of β values in push-pull systems.[10] The results are typically compared to a standard reference like urea to gauge their potential. A strong correlation between calculated and experimentally measured values has been demonstrated for similar systems, validating the predictive power of this theoretical approach.[10] Studies on substituted porphyrins and tetrazoles show that strategic placement of bromo, phenyl, and other groups can significantly enhance NLO properties.[10][24]

References

- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 2. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 13. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wuxibiology.com [wuxibiology.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. open.metu.edu.tr [open.metu.edu.tr]

- 23. Design and synthesis of heterocycle-based push-pull NLOphores: A comprehensive study of their linear and non-linear opt… [ouci.dntb.gov.ua]

- 24. Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-(4-Bromophenyl)dibenzothiophene: A Versatile Building Block for Advanced Organic Electronics

An In-Depth Technical Guide:

Abstract: The field of organic electronics continues to accelerate, driven by the demand for more efficient, stable, and cost-effective materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). At the heart of this innovation are versatile molecular building blocks that enable the precise tuning of material properties. This whitepaper provides a technical deep-dive into 4-(4-Bromophenyl)dibenzothiophene, a key intermediate whose unique combination of a rigid, electron-accepting dibenzothiophene core and a functionalizable bromophenyl group makes it an exceptionally valuable precursor for next-generation electronic materials. We will explore its synthesis, core properties, and proven applications in developing high-performance Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters, supported by experimental data and protocols.

Part 1: Core Molecular Framework: Properties and Synthesis

The utility of this compound stems from the synergistic properties of its two constituent parts: the dibenzothiophene (DBT) core and the reactive 4-bromophenyl substituent.

Physicochemical and Electronic Properties

The DBT core is a sulfur-containing polycyclic aromatic hydrocarbon with a planar and rigid structure. This planarity is crucial as it can enhance π-π stacking in the solid state, which is a key factor for efficient charge transport between molecules.[1] Electronically, the dibenzothiophene unit is a known electron acceptor, making it an ideal component for creating materials with tailored charge transport characteristics.[2] The attached 4-bromophenyl group serves as a strategic reactive handle, allowing for the facile construction of more complex molecules through well-established cross-coupling reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 530402-77-8 | [4] |

| Molecular Formula | C₁₈H₁₁BrS | [4] |

| Molecular Weight | 339.25 g/mol | [4] |

| Appearance | White to Light Yellow Powder/Crystal | [5] |

| Melting Point | 85-95 °C | [5] |

Synthesis Protocol: Suzuki Cross-Coupling

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance. The key is the palladium-catalyzed coupling of a boronic acid (or ester) derivative of one constituent with a halide of the other.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Reactant Preparation: To a flame-dried Schlenk flask, add dibenzothiophene-4-boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC.

-

Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Below is a diagram illustrating the synthetic workflow.

Caption: Suzuki coupling workflow for synthesis.

Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)

The true potential of this compound is realized when it is used as a foundational block to build larger, functional molecules for OLEDs. The bromine atom provides the key attachment point for donor moieties, enabling the creation of materials for various layers within the OLED stack.

Precursor for High-Mobility Hole Transport Materials (HTMs)

An efficient HTM requires excellent hole mobility and appropriate energy levels to ensure smooth injection of holes into the emissive layer. The large, conjugated structure of the dibenzothiophene core is highly advantageous for charge transport.[1]